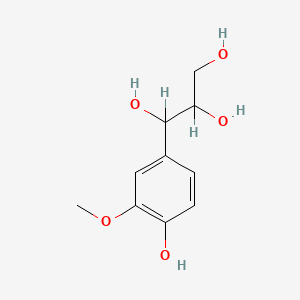

Guaiacylglycerol

Description

Properties

CAS No. |

1208-42-0 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3 |

InChI Key |

LSKFUSLVUZISST-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Linchpin of Lignin: A Technical Guide to the Role of Guaiacylglycerol in Lignin Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin (B12514952), a complex aromatic polymer, provides structural integrity to plant cell walls and represents a significant barrier to the efficient utilization of lignocellulosic biomass. A comprehensive understanding of its intricate structure is paramount for developing effective delignification strategies and exploring its potential as a renewable source of valuable chemicals. This technical guide delves into the pivotal role of the guaiacylglycerol unit, particularly through its formation of β-O-4 aryl ether linkages, which constitutes the most abundant bond in the lignin polymer. We will explore the biosynthesis of its monolignol precursor, coniferyl alcohol, and detail the primary analytical techniques—2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) and thioacidolysis—used to elucidate its structural significance. This guide provides quantitative data on linkage abundance, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of this compound in Lignin's Architecture

Lignin is a heterogeneous polymer derived from the oxidative coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, respectively, within the polymer.[1] The arrangement and bonding of these units define the physical and chemical properties of lignin.

At the heart of lignin's structure lies the This compound-β-guaiacyl ether substructure, which represents the most prevalent linkage, the β-O-4 aryl ether bond .[2][3] This linkage can account for over 50% of all bonds in softwood lignin and a significant portion in hardwood lignins.[2][3] The prevalence of this bond makes the this compound unit a critical determinant of lignin's overall structure and reactivity. Understanding the formation, frequency, and chemical nature of this linkage is fundamental to developing targeted approaches for lignin depolymerization in biorefining applications and for understanding its role in plant cell wall recalcitrance.

Quantitative Abundance of β-O-4 Linkages

The frequency of this compound-β-guaiacyl ether linkages, and β-O-4 linkages in general, varies depending on the plant species and the type of lignin. Softwood lignins are primarily composed of G units, while hardwood lignins contain both G and S units. This difference in monomeric composition directly influences the relative abundance of β-O-4 linkages.

| Lignin Source | Lignin Type | Predominant Monomer(s) | Abundance of β-O-4 Linkages (% of total linkages) | References |

| Spruce | Softwood | Guaiacyl (G) | ~45-50% | [3] |

| Pine | Softwood | Guaiacyl (G) | ~48% | |

| Poplar | Hardwood | Guaiacyl (G) and Syringyl (S) | ~60% | [3] |

| Birch | Hardwood | Guaiacyl (G) and Syringyl (S) | ~62% | |

| Wheat Straw | Grass | Guaiacyl (G), Syringyl (S), and p-Hydroxyphenyl (H) | ~55% |

Table 1: Relative abundance of β-O-4 linkages in various lignin types. The data presented are approximate values compiled from multiple sources and can vary based on the specific plant species, age, and analytical method used.

Biosynthesis of the Guaiacyl Monolignol

The precursor to the this compound unit in lignin is the monolignol coniferyl alcohol . Its biosynthesis is a complex, multi-step process that begins with the amino acid phenylalanine. The following diagram illustrates the main enzymatic steps involved in the conversion of phenylalanine to coniferyl alcohol.

Caption: The monolignol biosynthesis pathway leading to coniferyl alcohol.

Experimental Protocols for Structural Elucidation

The analysis of this compound-β-guaiacyl ether linkages and other structural motifs in lignin relies on sophisticated analytical techniques. The two most powerful and widely used methods are 2D HSQC NMR and thioacidolysis.

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a non-destructive technique that provides detailed structural information by correlating proton and carbon signals in a two-dimensional spectrum. This allows for the identification and semi-quantitative analysis of various lignin substructures, including the β-O-4 linkage.

Protocol for 2D HSQC NMR Analysis of Lignin:

-

Lignin Isolation:

-

Isolate lignin from the plant biomass using a standard method such as Milled Wood Lignin (MWL) extraction to obtain a representative lignin sample.

-

-

Sample Preparation:

-

Thoroughly dry the isolated lignin sample in a vacuum oven overnight to remove any residual moisture.

-

Accurately weigh 50-80 mg of the dried lignin and dissolve it in 0.55 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[4]

-

Transfer the dissolved sample to a 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., Bruker TopSpin or MestReNova).

-

Apply a squared sine-bell window function and perform Fourier transformation.

-

Phase and baseline correct the spectrum in both dimensions.

-

Identify and integrate the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations of the β-O-4 substructure. The chemical shifts for these correlations are well-established in the literature.

-

Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 linkages in lignin. The resulting monomeric degradation products are then quantified by gas chromatography (GC) to determine the abundance of these linkages.

Protocol for Thioacidolysis of Lignin:

-

Sample Preparation:

-

Weigh 1-2 mg of dry, extractive-free biomass into a glass vial.

-

Prepare a thioacidolysis reagent by mixing dioxane, ethanethiol, and boron trifluoride etherate in a 10:2.5:1.25 (v/v/v) ratio.

-

-

Reaction:

-

Add 1 mL of the thioacidolysis reagent to the sample vial.

-

Add an internal standard (e.g., tetracosane) for quantification.

-

Seal the vial and heat at 100°C for 4 hours.

-

-

Work-up:

-

Cool the reaction mixture on ice.

-

Add 500 µL of a 1 M sodium bicarbonate solution to neutralize the reaction.

-

Extract the products with dichloromethane (B109758) (3 x 1 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

Silylate the dried residue by adding a silylating agent (e.g., BSTFA/TMCS) and heating at 60°C for 30 minutes.

-

Analyze the silylated products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify and quantify the monomeric thioacidolysis products corresponding to the G, S, and H units released from β-O-4 linkages.

-

Experimental and Analytical Workflow

The structural characterization of lignin, with a focus on the this compound-β-guaiacyl ether linkage, follows a systematic workflow from biomass to data interpretation.

Caption: A typical experimental workflow for lignin structural analysis.

Conclusion

The this compound unit, primarily through the formation of the abundant β-O-4 aryl ether linkage, is a cornerstone of the lignin polymer's structure. Its prevalence dictates many of the chemical and physical properties of lignin, influencing everything from biomass recalcitrance to the potential for valorization into high-value products. A thorough understanding of its biosynthesis and the application of advanced analytical techniques such as 2D HSQC NMR and thioacidolysis are essential for researchers aiming to unlock the full potential of lignocellulosic biomass. The protocols and data presented in this guide offer a foundational resource for professionals in the fields of biorefining, plant science, and drug development to further their research into this complex and vital biopolymer.

References

The Discovery and Isolation of Guaiacylglycerol Derivatives: A Technical Guide for Researchers

Introduction

Guaiacylglycerol derivatives, a significant subclass of lignans (B1203133) and neolignans, are naturally occurring phenolic compounds found throughout the plant kingdom. These molecules are characterized by a this compound core and exhibit a wide array of biological activities, making them promising candidates for drug discovery and development. Their structural diversity, arising from various substitution patterns and linkages, contributes to their broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound derivatives, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Occurrence

This compound derivatives are biosynthesized in plants through the oxidative coupling of monolignols. They are commonly found in the woody tissues, seeds, and resins of various plant families. Notable plant sources include Magnolia officinalis (houpo), Myristica fragrans (nutmeg), and Schisandra chinensis. The initial discovery of these compounds often involves bioassay-guided fractionation of plant extracts, where fractions exhibiting a particular biological activity are further purified to isolate the active constituents.

Experimental Protocols: Isolation and Purification

The isolation of this compound derivatives from complex plant matrices requires a multi-step approach involving extraction, fractionation, and chromatography. The following protocols are generalized procedures that may require optimization based on the specific plant material and target compounds.

Protocol 1: Extraction of this compound Derivatives from Plant Material

-

Plant Material Preparation: Air-dry the collected plant material (e.g., bark, seeds) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 48 hours at room temperature.

-

Repeat the extraction process four times to ensure exhaustive extraction of the compounds.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in hot water.

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297). This step separates compounds based on their polarity. This compound derivatives are typically enriched in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to yield a semi-purified extract.

-

Protocol 2: Chromatographic Separation and Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the semi-purified extract to open column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target this compound derivatives.

-

Combine fractions with similar TLC profiles and concentrate.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a gradient of acetonitrile (B52724) and water.

-

Monitor the elution profile using a UV detector, and collect the peaks corresponding to the purified this compound derivatives.

-

Data Presentation: Quantitative Analysis

The quantification of isolated this compound derivatives is crucial for determining the efficiency of the isolation process and for subsequent bioactivity studies. HPLC is the most common technique for quantitative analysis.

| Plant Source | This compound Derivative | Extraction Method | Chromatographic Method | Yield/Content | Reference |

| Schisandra chinensis | Schisandrin, Gomisin A, Deoxyschizandrin, Gomisin N, Wuweizisu C | 95% Ethanol Extraction | Reversed-phase HPLC | 8.41 ± 0.30 mg/g (Schizandrin), 3.01 ± 0.13 mg/g (Gomisin A), 1.06 ± 0.05 mg/g (Deoxyschizandrin), 7.69 ± 0.30 mg/g (Gomisin N), 1.68 ± 0.06 mg/g (Wuweizisu C) | [1] |

| Myristica fragrans | Myristicin (B1677595) | Methanol Extraction | HPLC | Average content of 2.10% | [2] |

| Magnolia officinalis | Honokiol, Magnolol | Petroleum Ether Extraction | Silica Gel Column Chromatography | EC50 of 4.38 mg/L (Honokiol), 4.92 mg/L (Magnolol) against Saprolegnia parasitica | [3] |

Signaling Pathways and Biological Activity

This compound derivatives have been shown to modulate several key signaling pathways implicated in various diseases. Understanding these mechanisms is vital for their development as therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Some this compound derivatives have been found to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[5] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is often associated with cancer. Certain this compound derivatives can modulate this pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[5]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[7] The modulation of MAPK pathways by this compound derivatives can lead to anti-proliferative and pro-apoptotic effects in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Quantitative Determination Method Validation of myristicin from Myristica fragrans Houttuyn -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 3. Isolation of anti-Saprolegnia lignans from Magnolia officinalis and SAR evaluation of honokiol/magnolol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Effects of inhibiting PI3K-Akt-mTOR pathway on lipid metabolism homeostasis in goose primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. cusabio.com [cusabio.com]

Guaiacylglycerol: A Keystone Model for Unraveling Softwood Lignin's Complexity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), the second most abundant terrestrial biopolymer, presents both a significant challenge and a vast opportunity in biomass valorization and drug discovery. Its complex, heterogeneous structure, particularly the prevalence of the β-O-4 aryl ether linkage, makes it notoriously recalcitrant to degradation. Guaiacylglycerol-β-guaiacyl ether (GGE) has emerged as an indispensable model compound for studying the intricacies of softwood lignin. This technical guide provides a comprehensive overview of GGE, including its synthesis, its role in understanding lignin degradation pathways, and detailed experimental protocols for its study.

Softwood lignin is primarily composed of guaiacyl (G) units, and the β-O-4 linkage accounts for approximately 46% of the bonds within its structure.[1][2] GGE, a dimer embodying this crucial linkage, provides a simplified yet representative substrate for investigating the chemical and biological cleavage of this bond, which is a critical step in lignin depolymerization.[1][3] Understanding the mechanisms of GGE degradation is paramount for developing efficient biorefinery processes and for exploring lignin-derived compounds as potential scaffolds in drug development.

Synthesis of this compound-β-guaiacyl ether (GGE)

The synthesis of GGE is a multi-step process that typically starts from guaiacol (B22219). A common synthetic route involves five main reaction steps, with the key step being the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1][4] The resulting product is a mixture of erythro and threo diastereomers, which can be separated by chromatographic techniques.[5][6]

Experimental Protocol: Synthesis of this compound-β-guaiacyl ether

This protocol is adapted from a five-step synthesis method starting from guaiacol.[1][7]

Materials:

-

Guaiacol

-

85% Phosphoric acid

-

Anhydrous phosphorus pentoxide

-

Anhydrous sodium acetate (B1210297)

-

Diethyl ether

-

Ethanol

-

Copper bromide

-

N,N-dimethylformamide

-

Formaldehyde

-

Sodium borohydride (B1222165)

-

0.1 M Sodium hydroxide

-

5% Hydrochloric acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of 4-acetyl-guaiacol: Poly-phosphoric acid (PPA) is prepared by mixing 85% phosphoric acid and anhydrous phosphorus pentoxide and heating at 100°C.[7] A mixture of anhydrous sodium acetate and guaiacol is then added to the PPA and stirred at 100°C.[7] The crude product is extracted with diethyl ether and recrystallized from ethanol.[7]

-

Synthesis of 4-(α-bromoacetyl)-guaiacol: This step involves the bromination of 4-acetyl-guaiacol.

-

Synthesis of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol: This key condensation step is performed by reacting 4-(α-bromoacetyl)-guaiacol with guaiacol.[1][4]

-

Synthesis of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol: The γ-hydroxyl group is introduced through a condensation reaction with formaldehyde.[7]

-

Synthesis of this compound-β-guaiacyl ether: The final step is the reduction of the ketone intermediate. The intermediate is dissolved in 0.1 M sodium hydroxide, and sodium borohydride is added under a nitrogen atmosphere.[6][7] The mixture is stirred for 10 hours, and the pH is adjusted to 3.0 with 5% hydrochloric acid.[6][7] The product is extracted with dichloromethane, washed, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography to yield GGE as a mixture of threo and erythro isomers.[6][7]

Degradation of this compound-β-guaiacyl ether

The cleavage of the β-O-4 aryl ether bond in GGE is a focal point of lignin degradation research. Various methods, including enzymatic, microbial, and chemical approaches, have been explored to break down this resilient structure, each with distinct mechanisms and product profiles.[8]

Enzymatic and Microbial Degradation

Certain bacteria, such as Sphingobium sp. SYK-6, have evolved specific enzymatic pathways to degrade GGE.[9][10] This process typically involves a three-step sequence:

-

Dehydrogenation: The α-carbon of GGE is oxidized by NAD+-dependent dehydrogenases (LigD, LigL, and LigN).[10][11]

-

Ether Cleavage: A glutathione (B108866) S-transferase (LigE or LigF) catalyzes the reductive cleavage of the ether linkage, involving the formation of a glutathione conjugate.[10][11]

-

Glutathione Removal: A glutathione lyase (LigG) catalyzes the removal of glutathione, producing the final monomeric products.[10][11]

Rumen bacteria have also demonstrated the ability to anaerobically degrade veratrylglycerol-β-guaiacyl ether, a related model compound, suggesting that the β-aryl ether bond can be cleaved by these microorganisms.[12]

Chemical Degradation

Chemical methods for GGE degradation, such as pyrolysis and alkaline aerobic oxidation, offer rapid degradation but often require harsh conditions.[8]

-

Pyrolysis: The thermal decomposition of GGE in an inert atmosphere yields a variety of products depending on the temperature. At lower temperatures, guaiacol is the major product formed through Cβ-O homolysis.[1] At moderate temperatures, both Cβ-O homolysis and concerted decomposition occur, producing guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde, and other phenolic compounds.[1] Higher temperatures lead to secondary cracking and a more complex product mixture.[1]

-

Alkaline Aerobic Oxidation: This method involves heating GGE in a strong alkaline solution with oxygen, leading to the production of vanillin (B372448) and guaiacol.[8]

Experimental Protocol: Enzymatic Degradation of GGE by Sphingobium sp. SYK-6 Enzymes

This protocol describes an in vitro assay for the enzymatic degradation of GGE.[8]

Materials:

-

This compound-β-guaiacyl ether (GGE)

-

NAD⁺

-

Glutathione (GSH)

-

Purified LigD, LigF, and LigG enzymes

-

50 mM Tris-HCl buffer (pH 8.0)

-

Ice-cold methanol

Procedure:

-

Reaction Setup: Prepare a reaction mixture (1 mL total volume) containing 100 µM GGE, 1 mM NAD⁺, 2 mM GSH, 0.1 µg of each purified enzyme (LigD, LigF, LigG), in 50 mM Tris-HCl buffer (pH 8.0).[8]

-

Incubation: Initiate the reaction by adding the enzymes and incubate at 30°C with shaking.[8]

-

Sampling: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[8]

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol.[8]

-

Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products.[8]

Experimental Protocol: Chemical Degradation of GGE by Pyrolysis

This protocol details the pyrolysis of GGE for product analysis.[1]

Materials:

-

This compound-β-guaiacyl ether (GGE)

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) system

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small amount of GGE into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample in the pyrolyzer under an inert atmosphere at a set temperature (e.g., 500°C).[8]

-

Analysis: The volatile pyrolysis products are directly transferred to the GC-MS for separation, identification, and quantification.

Quantitative Data on GGE Degradation

The degradation of GGE under various conditions yields a range of products with different efficiencies. The following tables summarize quantitative data from different degradation methods.

Table 1: Product Distribution from Pyrolysis of GGE

| Pyrolysis Temperature (°C) | Major Products | Relative Content (%) |

| 450-650 | Phenolics | High |

| >650 | Aromatic Hydrocarbons | Increased |

| Low Temperatures | Guaiacol | Major Product |

| Moderate Temperatures | Guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde, various phenolic compounds | - |

Note: Relative content depends on the specific pyrolysis conditions.[1][4]

Table 2: Degradation of GGE under Alkaline Aerobic Oxidation

| Catalyst | Temperature (°C) | Reaction Time (h) | GGE Conversion (%) | Vanillin Yield (%) | Guaiacol Yield (%) |

| Ru/Al₂O₃ | 160 | 20 | >99 | ~11 | ~21 |

Note: Yields can vary based on specific catalyst preparation and reaction conditions.[6]

Conclusion

This compound-β-guaiacyl ether serves as a cornerstone model compound for elucidating the complex structure and reactivity of softwood lignin. Its well-defined structure allows for detailed mechanistic studies of lignin depolymerization through enzymatic, microbial, and chemical pathways. The experimental protocols and quantitative data presented in this technical guide provide a valuable resource for researchers and scientists working on lignin valorization, biofuel production, and the discovery of novel bioactive compounds from this abundant biopolymer. A thorough understanding of GGE's behavior is crucial for unlocking the full potential of lignin as a renewable feedstock for a sustainable future.

References

- 1. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 2. benchchem.com [benchchem.com]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Degradation of lignin β‐aryl ether units in Arabidopsis thaliana expressing LigD, LigF and LigG from Sphingomonas paucimobilis SYK‐6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Anaerobic degradation of veratrylglycerol-beta-guaiacyl ether and guaiacoxyacetic acid by mixed rumen bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Guaiacylglycerol-β-Guaiacyl Ether Across a Range of pH Conditions: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the stability of guaiacylglycerol-β-guaiacyl ether, a key lignin (B12514952) model compound, under varying pH conditions. The information presented herein is intended for researchers, scientists, and professionals in the fields of biomass valorization, pulp and paper chemistry, and drug development who utilize this compound in their work.

Executive Summary

This compound-β-guaiacyl ether (GβG), a primary model compound for the most abundant β-O-4 linkage in lignin, exhibits remarkable stability in aqueous solutions across a pH range of 3 to 10 at ambient temperature. Studies have demonstrated that over a seven-day period, there is no significant degradation of GβG under these conditions. This inherent stability is crucial for its use as a reliable standard in biodegradation and various catalytic studies. While stable under moderate pH, GβG can undergo degradation under more extreme conditions, such as high temperature and pressure, or aggressive acidic or alkaline environments, leading to the cleavage of the β-O-4 ether bond.

pH Stability Data

The stability of this compound-β-guaiacyl ether was assessed in aqueous solutions at pH 3, 7, and 10 over a seven-day incubation period at room temperature. The concentration of the compound was monitored to determine the extent of degradation. The results indicate no significant change in concentration, confirming the stability of the compound under these conditions.[1]

| pH | Initial Concentration (µg/mL) | Concentration after 7 Days (µg/mL) | Stability |

| 3 | ~300 | No significant change | Stable |

| 7 | ~300 | No significant change | Stable |

| 10 | ~300 | No significant change | Stable |

Table 1: Stability of this compound-β-Guaiacyl Ether at Different pH Values.[1]

Experimental Protocols

The following section details the methodology employed for the pH stability assessment of this compound-β-guaiacyl ether.

3.1 Preparation of pH-Adjusted Aqueous Solutions

A stock solution of this compound-β-guaiacyl ether was prepared to a concentration of 300 µg/mL in aqueous solutions of varying pH. The following buffers were used to achieve the target pH values:

-

pH 3: 0.1 M Acetic Acid

-

pH 7: 0.1 M Ammonium Acetate

-

pH 10: 0.1 M Ammonium Hydroxide

The solutions were prepared and stored in both glass and plastic vials to account for any potential interactions with the container material.[1]

3.2 Incubation and Sample Analysis

The prepared solutions were incubated at ambient room temperature for a period of seven days. Aliquots were taken at the beginning of the experiment (day 0) and at the end (day 7) for analysis. The concentration of this compound-β-guaiacyl ether in each sample was quantified using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS).[1] This analytical technique provides the necessary sensitivity and selectivity for accurate quantification of the target compound and identification of any potential degradation products.

Visualized Experimental Workflow

The logical flow of the experimental protocol for assessing the pH stability of this compound-β-guaiacyl ether is depicted in the following diagram.

References

The Linchpin of Lignin: A Technical Guide to the Guaiacylglycerol β-O-4 Aryl Ether Linkage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignin (B12514952), the second most abundant terrestrial biopolymer, represents a vast and renewable source of aromatic compounds. However, its complex and recalcitrant nature has historically hindered its widespread valorization, relegating it to low-value applications such as combustion for energy. Central to lignin's structure and its resistance to degradation is the guaiacylglycerol β-O-4 aryl ether linkage . This bond is the most prevalent inter-unit linkage in lignin, accounting for a significant portion of its structure and dictating its chemical behavior.[1][2] Understanding the formation, prevalence, and cleavage of this critical linkage is paramount for the development of efficient biorefinery processes that can unlock the potential of lignin as a sustainable feedstock for biofuels, platform chemicals, and potentially, novel therapeutic agents. This guide provides a comprehensive technical overview of the this compound β-O-4 aryl ether linkage, including its structural importance, quantitative analysis, and the primary pathways for its strategic cleavage.

Structural Significance and Abundance

The β-O-4 (or arylglycerol-β-aryl ether) linkage is an ether-type bond that connects the β-carbon of one phenylpropane unit to the phenolic oxygen (at the 4-position) of another.[2] This linkage is fundamental to the formation of the complex, three-dimensional lignin polymer. Its relative abundance varies depending on the plant source, with distinct differences observed between softwood and hardwood lignins.

Data Presentation: Abundance and Energetics of Lignin Linkages

The following tables summarize key quantitative data regarding the prevalence and bond dissociation energy (BDE) of the β-O-4 linkage in comparison to other common lignin linkages. The relatively lower BDE of the β-O-4 bond compared to carbon-carbon linkages makes it a primary target for depolymerization strategies.[3][4]

Table 1: Abundance of Major Inter-Unit Linkages in Lignin (% of Total Linkages)

| Linkage Type | Chemical Structure | Softwood Lignin (%) | Hardwood Lignin (%) |

| β-O-4 (β-Aryl Ether) | Arylglycerol-β-aryl ether | ~43-50% | ~60-65% |

| β-5 (Phenylcoumaran) | Phenylcoumaran | ~9-12% | ~6% |

| 5-5 (Biphenyl) | Biphenyl | ~10-22% | ~4.5% |

| β-β (Resinol) | Pinoresinol/Syringaresinol | ~2-3% | ~3% |

| α-O-4 (α-Aryl Ether) | Arylglycerol-α-aryl ether | ~2-8% | ~2-8% |

| 4-O-5 (Diaryl Ether) | Diaryl ether | ~4% | ~6.5% |

| β-1 (Diarylpropane) | 1,2-Diarylpropane | ~7% | ~7% |

Note: Values are approximate and can vary based on species, extraction method, and analytical technique.[4][5]

Table 2: Bond Dissociation Enthalpies (BDE) for Common Lignin Linkages

| Linkage Type | Bond | BDE (kcal/mol) |

| β-O-4 | Cβ-O | ~60-70 |

| α-O-4 | Cα-O | ~55-65 |

| 4-O-5 | Ar-O | ~75-85 |

| β-5 | Cβ-C5 | ~80-90 |

| β-β | Cβ-Cβ | ~70-80 |

| β-1 | Cβ-C1 | ~75-85 |

Note: BDE values are influenced by the specific chemical environment and computational method used.[3][6]

Experimental Protocols for Analysis

Accurate quantification of the β-O-4 linkage is crucial for evaluating the efficiency of delignification and depolymerization processes. Thioacidolysis and 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy are two powerful methods for this purpose.

Protocol for Thioacidolysis

Thioacidolysis is a chemical degradation method that selectively cleaves β-O-4 linkages, releasing monomeric units that can be quantified by Gas Chromatography (GC).[7]

Objective: To quantify the content of uncondensed G (guaiacyl) and S (syringyl) lignin units linked by β-O-4 bonds.

Materials:

-

Dry biomass or isolated lignin (1-5 mg)

-

Thioacidolysis reagent: 2.5% (v/v) Boron trifluoride diethyl etherate (BF₃·OEt₂) and 10% (v/v) ethanethiol (B150549) in 1,4-dioxane

-

Internal Standard (e.g., bisphenol-E) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

2 mL screw-cap vials with Teflon-lined caps

Procedure:

-

Sample Preparation: Accurately weigh ~2 mg of finely milled, extractive-free biomass or lignin into a 2 mL screw-cap vial.

-

Reaction: Add 1.0 mL of the thioacidolysis reagent containing the internal standard to the vial. Purge the vial with nitrogen gas, cap it tightly, and heat at 100°C for 4 hours in a heating block or oven.

-

Quenching and Extraction: Cool the vial to room temperature. Add 1 mL of saturated NaHCO₃ solution to quench the reaction. Extract the products by adding 1 mL of dichloromethane, vortexing for 30 seconds, and centrifuging to separate the phases. Carefully transfer the bottom organic layer to a new vial. Repeat the extraction two more times.

-

Drying and Derivatization: Combine the organic extracts and dry over anhydrous Na₂SO₄. Evaporate the solvent under a gentle stream of nitrogen. To the dried residue, add a known amount of silylating agent and pyridine, and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

GC Analysis: Analyze the derivatized products by GC-MS or GC-FID. Identify and quantify the H, G, and S thioethylated monomers based on their retention times and mass spectra, relative to the internal standard.[7][8][9]

Protocol Outline for 2D HSQC NMR Analysis

2D HSQC NMR is a non-destructive technique that provides detailed structural information about lignin, including the relative abundance of different inter-unit linkages.

Objective: To identify and quantify β-O-4 and other linkages in situ.

Materials:

-

Lignin sample (~80-100 mg)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tube

-

NMR spectrometer with a cryoprobe

Procedure:

-

Sample Dissolution: Dissolve approximately 90 mg of the lignin sample in 0.5 mL of DMSO-d₆ directly in the NMR tube. Ensure complete dissolution.[10]

-

NMR Acquisition: Record the 2D HSQC spectrum using a standard pulse sequence (e.g., 'hsqcetgpsisp2.2'). Typical spectral widths are ~10 ppm for the ¹H dimension and ~165 ppm for the ¹³C dimension.[10][11]

-

Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Signal Integration and Quantification: Identify the cross-peaks corresponding to the Cα-Hα, Cβ-Hβ, and Cγ-Hγ correlations in the β-O-4 substructures in the side-chain region (δC/δH 50–90/2.5–6.0 ppm) of the spectrum. The volume of these cross-peaks is integrated.

-

Relative Abundance Calculation: The abundance of β-O-4 linkages is typically expressed relative to the total aromatic units. The integrals of the aromatic signals (e.g., G₂, S₂/₆) are used as an internal reference. The relative abundance of a specific linkage (e.g., β-O-4 'A') is calculated as: (Integral of A / 2) / (Integral of G₂ + Integral of S₂/₆) * 100.[12]

Pathways and Mechanisms of β-O-4 Linkage Cleavage

The strategic cleavage of the β-O-4 ether bond is the cornerstone of most lignin valorization strategies. This can be achieved through various chemical and biological methods.

Acid-Catalyzed Cleavage (Acidolysis)

Acidolysis involves treating lignin with an acid catalyst at elevated temperatures, leading to the cleavage of the β-O-4 bond. The reaction proceeds through a carbocation intermediate. The process can be enhanced by using a stabilizing agent like ethylene (B1197577) glycol to trap reactive aldehyde intermediates and prevent repolymerization.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the thermal deconstruction of β–β′ and 4-O-5 linkages in lignin model oligomers by density functional theory (DFT) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07787F [pubs.rsc.org]

- 7. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utilization of phenolic lignin dimer models for the quantification of monolignols in biomass and in its derived organosolv lignins via thioacidolysis ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00073D [pubs.rsc.org]

- 9. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kjc.njfu.edu.cn [kjc.njfu.edu.cn]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Guaiacylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of guaiacylglycerol, a key model compound representing the β-O-4 ether linkage prevalent in lignin (B12514952). Understanding these degradation routes is crucial for the development of biorefinery processes, the valorization of lignin into value-added aromatic chemicals, and for professionals in drug development exploring the stability and degradation of complex phenolic structures. This document details the primary decomposition mechanisms, product distributions at various temperatures, and the experimental protocols used for their determination.

Core Thermal Decomposition Pathways

The thermal decomposition of this compound, primarily studied through its widely accepted model compound this compound-β-guaiacyl ether, proceeds through two main competing pathways: homolytic cleavage and concerted decomposition . The prevalence of each pathway is highly dependent on the pyrolysis temperature.[1]

At lower temperatures (approximately 200-300°C) , the dominant mechanism is the homolytic cleavage of the Cβ-O ether bond. This reaction results in the formation of guaiacol (B22219) as the major product.[2][3]

As the temperature increases to moderate levels (around 500-600°C) , both Cβ-O homolysis and a concerted decomposition pathway occur simultaneously. The concerted mechanism leads to the formation of products such as 2-methoxybenzaldehyde (B41997) and other phenolic compounds.[2][3]

At high temperatures (700°C and above) , the primary products from both homolytic and concerted pathways undergo secondary thermal cracking. This results in the formation of a wide array of smaller molecular weight compounds, including phenol, cresols, and catechol, which increases the complexity of the product mixture.[2][3]

Data Presentation: Pyrolysis Product Distribution

The following table summarizes the relative abundance of the major pyrolysis products of this compound-β-guaiacyl ether at various temperatures, as determined by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS). The data is adapted from the findings of Liu et al. (2016). The values are presented as the relative peak area percentage, with the most abundant product at a given temperature normalized to 100%.

| Product | Chemical Structure | 300°C | 500°C | 600°C | 700°C | 800°C |

| Guaiacol | C₇H₈O₂ | 100 | 100 | 100 | 100 | 100 |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 1.8 | 20.7 | 28.9 | 22.1 | 18.5 |

| Phenol | C₆H₆O | - | - | 10.5 | 34.6 | 45.1 |

| 2-Methylphenol (o-Cresol) | C₇H₈O | - | - | 5.8 | 15.4 | 20.3 |

| Catechol | C₆H₆O₂ | - | 2.1 | 8.7 | 18.9 | 25.6 |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | - | 3.5 | 12.4 | 9.8 | 7.6 |

| Vanillin | C₈H₈O₃ | - | 6.2 | 4.1 | - | - |

| 2-Methoxy-4-vinylphenol | C₉H₁₀O₂ | - | 8.9 | 5.3 | - | - |

Note: "-" indicates that the product was not detected or was present in negligible amounts.

Experimental Protocols

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This protocol outlines the key steps for analyzing the thermal decomposition products of this compound model compounds.

1. Sample Preparation:

-

Ensure the this compound sample is of high purity to avoid interference from impurities.

-

Weigh approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.[1]

2. Pyrolyzer Conditions:

-

Apparatus: A Curie-point or micro-furnace pyrolyzer is typically used.

-

Pyrolysis Temperature: Program the pyrolyzer to the desired temperatures for analysis (e.g., 200, 300, 500, 600, 700, and 800°C).[2]

-

Heating Time: Pyrolyze the sample for a short duration, typically 15 seconds.[4]

-

Interface Temperature: Maintain the transfer line to the GC at a high temperature (e.g., 250-280°C) to prevent condensation of the pyrolysis products.[1][4]

3. Gas Chromatograph (GC) Conditions:

-

Carrier Gas: Use high purity helium as the carrier gas.[4]

-

Injector: Operate in split mode with a split ratio of 50:1.[4]

-

Injector Temperature: Set the injector temperature to 250-280°C.[1][4]

-

Column: Employ a non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1][4]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase the temperature to 250°C at a rate of 10°C/min.

-

Final hold: Maintain the temperature at 250°C for 2 minutes.[4]

-

4. Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Use Electron Impact (EI) ionization at 70 eV.[5]

-

Ion Source Temperature: Set the ion source temperature to 230°C.[5]

-

Quadrupole Temperature: Set the quadrupole temperature to 150°C.[5]

-

Mass Range: Scan a mass range of m/z 45 to 500.[5]

5. Data Analysis:

-

Identify the pyrolysis products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.

Thermogravimetric Analysis (TGA)

This protocol describes the methodology for assessing the thermal stability and decomposition profile of this compound.

1. Sample Preparation:

-

Use a small sample size, typically 5-10 mg, to ensure uniform heating.

-

If the sample is solid, it may be in powder form with a small particle size (< 60 μm) to enhance heat transfer.[3]

2. TGA Instrument Setup:

-

Apparatus: A thermogravimetric analyzer capable of precise temperature and mass measurement.

-

Crucible: Use an inert crucible, such as alumina (B75360) (Al₂O₃).

-

Atmosphere: Provide an inert atmosphere using high purity nitrogen (99.9995%) at a constant flow rate (e.g., 60 mL/min) to prevent oxidative degradation.[3]

3. Thermal Program:

-

Temperature Range: Heat the sample from ambient temperature to a final temperature of around 900°C.[3]

-

Heating Rate: A linear heating rate of 10 or 20°C/min is commonly used.[3]

4. Data Acquisition and Analysis:

-

Continuously record the sample mass as a function of temperature.

-

Plot the mass loss percentage versus temperature to obtain the TGA curve.

-

The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

The TGA data reveals the onset temperature of decomposition, the main decomposition stages, and the amount of char residue at the final temperature. The weight loss of this compound-β-guaiacyl ether primarily occurs between 221 and 293°C.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key thermal decomposition pathways of this compound-β-guaiacyl ether and a typical experimental workflow.

Caption: Temperature-dependent thermal decomposition pathways.

References

The Reactivity of Guaiacylglycerol in Aqueous Media: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of guaiacylglycerol in aqueous media. This compound is a fundamental monomeric unit of lignin (B12514952), and understanding its behavior in water is crucial for advancements in biomass conversion, drug delivery, and the synthesis of bio-based chemicals. This document details the degradation pathways, reaction kinetics, and the influence of environmental factors such as pH and temperature on the stability of this compound and its common dimeric precursor, this compound-β-guaiacyl ether (GGE).

Introduction to this compound and its Significance

This compound is a primary structural motif in softwood lignin, characterized by a guaiacyl (2-methoxyphenyl) unit linked to a glycerol (B35011) sidechain.[1] Its reactivity in aqueous environments is of paramount importance in various industrial and research applications, including:

-

Biomass Valorization: Lignin depolymerization processes, such as hydrothermal liquefaction and catalytic oxidation, often involve the cleavage of β-O-4 ether linkages, yielding this compound and other phenolic monomers.[2][3] The subsequent reactivity of these monomers dictates the final product distribution and process efficiency.

-

Drug Delivery: Lignin-based nanoparticles are being explored as carriers for drug delivery. The stability and degradation of the lignin matrix, which involves the reactivity of its constituent monomers like this compound, are critical for controlled release and biocompatibility.

-

Pulp and Paper Industry: Understanding the degradation of lignin model compounds in aqueous media is essential for optimizing pulping processes and minimizing the environmental impact of wastewater streams.

This guide will focus on the key reactions of this compound and its β-O-4 ether-linked dimer, this compound-β-guaiacyl ether (GGE), in aqueous solutions, including hydrolysis, oxidation, and thermal degradation.

Stability and Reactivity of this compound-β-Guaiacyl Ether (GGE) in Aqueous Media

The most common linkage in lignin is the β-O-4 aryl ether bond, making GGE an excellent model compound for studying lignin degradation.[2][4] The cleavage of this bond is often the initial step in lignin depolymerization, releasing this compound.

Effect of pH on Stability

Studies have shown that GGE is relatively stable in aqueous solutions at moderate pH (3-10) and room temperature.[2] Over a 7-day period, insignificant degradation of GGE was observed in this pH range, indicating its resistance to simple hydrolysis under these conditions.[2]

Hydrothermal Degradation

Under hydrothermal conditions (subcritical water), GGE exhibits significant degradation. The extent of degradation and the product distribution are highly dependent on the temperature.

Table 1: Degradation of this compound-β-Guaiacyl Ether (GGE) in Subcritical Water [2]

| Temperature (°C) | GGE Conversion (%) | Guaiacol (B22219) Yield (%) | Vanillin (B372448) Yield (%) |

| 150 | >50 | Minor | Minor |

| 200 | 100 | Increased | Increased |

| 250 | 100 | Further Increased | Further Increased |

Note: The yields of guaiacol and vanillin increase with temperature, but they represent only minor reaction pathways. The primary reaction products are other phenolic dimers and GGE derivatives with higher stability.[2]

The degradation of GGE in subcritical water proceeds through both heterolytic and homolytic cleavage of the β-O-4 bond. Water as a solvent tends to suppress homolytic reactions.[2]

Catalytic Oxidation

The aerobic oxidation of GGE in the presence of catalysts can be tuned to selectively yield valuable aromatic compounds. Ruthenium-based catalysts have shown particular promise.

Table 2: Ru/Al₂O₃ Catalyzed Aerobic Oxidation of GGE in Acetonitrile [5]

| Temperature (°C) | Reaction Time (h) | GGE Conversion (%) | Guaiacol Yield (%) | Vanillin Yield (%) | Vanillic Acid Yield (%) |

| 120 | 20 | 52 | 8 | 8 | <2 |

| 140 | 20 | 85 | - | - | - |

| 160 | 20 | >99 | 34 | 13 | 11 |

| 180 | 20 | >99 | Decreased | Decreased | Decreased |

| 200 | 20 | >99 | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Note: The optimal conditions for maximizing the yield of desired monomers were found to be 160 °C for 20 hours.[5]

Reactivity of this compound Monomer

Once formed, the this compound monomer can undergo further reactions in the aqueous medium.

Thermal Decomposition

Theoretical and experimental studies on the thermal decomposition of glycerol, a related polyol, provide insights into the potential pathways for this compound. The dominant pathways for glycerol decomposition are initiated by the breakage of C-C, C-O, and O-H bonds, leading to the formation of smaller carbonyl compounds like formaldehyde (B43269) and acetaldehyde, as well as acrolein through dehydration reactions.[6] It is expected that this compound would follow similar degradation pathways for its glycerol side chain, alongside reactions involving the aromatic ring.

Experimental Protocols

Protocol for Hydrothermal Degradation of GGE

This protocol describes a typical experimental setup for studying the degradation of GGE in subcritical water.[2]

-

Sample Preparation: Prepare an aqueous solution of GGE at a concentration of approximately 280 µg/mL.

-

Reactor Setup:

-

Use a batch reactor system, such as a set of stirred pressure vessels, capable of withstanding high temperatures and pressures.

-

Load approximately 2.4 mL of the GGE solution into each vessel.

-

Ensure sufficient headspace to allow for water expansion at elevated temperatures.

-

-

Reaction Conditions:

-

Heat the reactor to the desired temperature (e.g., 150, 200, or 250 °C).

-

Maintain the reaction for a set duration, typically 1 hour.

-

Ensure constant stirring to promote heat and mass transfer.

-

-

Sample Work-up and Analysis:

-

After the reaction, cool the vessels to room temperature.

-

Extract an aliquot of the reaction mixture with a suitable solvent (e.g., 60% methanol (B129727) in water).

-

Filter the extract and dilute with water for analysis.

-

Analyze the sample using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the degradation products.[2]

-

Protocol for Catalytic Oxidation of GGE

This protocol outlines a general procedure for the aerobic oxidation of GGE using a supported metal catalyst.[5]

-

Catalyst Preparation: Prepare a supported catalyst, for example, 5 wt.% Ru on Al₂O₃.

-

Reaction Setup:

-

In a batch reactor, combine the GGE substrate (e.g., 0.017 M solution in acetonitrile), the catalyst (e.g., 40 mg), and the solvent.

-

Pressurize the reactor with a mixture of oxygen and an inert gas (e.g., 5 bar of 20% oxygen in argon).

-

-

Reaction Conditions:

-

Heat the reactor to the desired temperature (e.g., 160 °C) with vigorous stirring.

-

Maintain the reaction for the specified time (e.g., 20 hours).

-

-

Product Analysis:

-

After cooling and depressurizing the reactor, take an aliquot of the reaction mixture.

-

Analyze the sample by HPLC to determine the conversion of GGE and the yields of the products (guaiacol, vanillin, vanillic acid).[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the degradation pathways of GGE and a typical experimental workflow for its analysis.

Caption: Degradation pathways of GGE under hydrothermal and catalytic oxidation conditions.

Caption: A typical experimental workflow for studying the reactivity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

natural occurrence of guaiacylglycerol substructures in plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiacylglycerol substructures are fundamental components of lignin (B12514952), the complex phenolic polymer essential for structural integrity in terrestrial plants. These substructures are most notably involved in forming arylglycerol-β-aryl ether (β-O-4) linkages, which represent the most abundant type of bond within the lignin macromolecule. Understanding the natural occurrence, biosynthesis, and chemical properties of these substructures is critical for applications ranging from biofuel production and biomass valorization to the discovery of novel bioactive compounds. This technical guide provides an in-depth overview of the prevalence of this compound substructures in various plant species, details the biosynthetic pathways leading to their formation, and outlines the experimental protocols for their extraction, analysis, and quantification.

Natural Occurrence and Distribution

This compound substructures are derived from the polymerization of coniferyl alcohol, one of the three primary monolignols. These units are interconnected primarily through β-O-4 aryl ether bonds, which are the most frequent yet chemically most labile linkages in the lignin polymer. The prevalence of these linkages, and thus this compound-β-aryl ether substructures, varies significantly across different plant taxa. Generally, softwood lignins are rich in guaiacyl (G) units, while hardwood lignins contain both guaiacyl and syringyl (S) units. Grasses contain G and S units as well as p-hydroxyphenyl (H) units.[1] The relative abundance of β-O-4 linkages is a critical parameter in determining the efficiency of lignin depolymerization for industrial applications.

Table 1: Abundance of β-O-4 Aryl Ether Linkages in Lignin from Various Plant Species

| Plant Species | Plant Type | Tissue/Fraction | β-O-4 Linkages (%) | Analytical Method | Reference |

| Pinus taeda (Loblolly Pine) | Softwood | Wood | ~50% | DFRC | [2] |

| Populus spp. (Poplar) | Hardwood | Wood | 45-60% | General Knowledge | |

| Eucalyptus spp. | Hardwood | Wood | ~60% | General Knowledge | |

| Triticum aestivum (Wheat) | Grass | Straw | 50-65% | General Knowledge | |

| Zea mays (Maize) | Grass | Stover | ~60% | General Knowledge | |

| Arabidopsis thaliana | Model Plant | Stem | ~70% | Thioacidolysis |

Note: The percentages represent the proportion of β-O-4 linkages relative to all inter-unit linkages in the lignin polymer. These values can vary based on the specific analytical method, plant age, and growing conditions.

Biosynthesis of this compound Precursors

The formation of this compound substructures begins with the monolignol biosynthetic pathway, a specific branch of the broader phenylpropanoid pathway. This pathway synthesizes coniferyl alcohol from the amino acid L-phenylalanine through a series of enzymatic reactions.[1][3] Key enzymes involved include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and cinnamyl alcohol dehydrogenase (CAD), among others.[4][5] Once synthesized in the cytoplasm, coniferyl alcohol is transported to the cell wall, where it undergoes oxidative radicalization by peroxidases and laccases, leading to the formation of the lignin polymer.[4] The coupling of a monolignol radical with the growing polymer predominantly forms the β-O-4 linkage, creating the this compound-β-aryl ether substructure.[6]

Experimental Methodologies

The analysis of this compound substructures necessitates their liberation from the complex lignin polymer. This is typically achieved through chemical degradation methods that selectively cleave the β-O-4 ether linkages, followed by chromatographic separation and spectroscopic analysis.

Extraction and Lignin Preparation

Prior to specific analysis, the plant material must be prepared to remove extractives and isolate the cell wall fraction.

-

Grinding: Dry plant material is ground to a fine powder (e.g., using a Wiley mill) to increase surface area.[7]

-

Solvent Extraction: The ground material is sequentially extracted with a series of solvents (e.g., water, ethanol, acetone, chloroform) to remove non-structural components like lipids, waxes, and soluble phenolics.[7]

-

Drying: The resulting extractive-free cell wall material is dried thoroughly before analysis.

Key Degradative Protocols for β-O-4 Linkage Analysis

A. Thioacidolysis

Thioacidolysis is a chemical degradation method that specifically cleaves β-O-4 aryl ether bonds in lignin.[8] The procedure results in the release of monomeric products that can be quantified to determine the original abundance of H, G, and S units involved in these linkages.

-

Principle: The reaction uses a Lewis acid (BF₃·OEt₂) and a nucleophile (ethanethiol) to cleave the β-O-4 ether bond.

-

Protocol Outline:

-

Reaction: An extractive-free sample (2-5 mg) is heated at 100°C in a solution of 2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane.[8][9]

-

Quenching: The reaction is cooled and quenched by adding an internal standard (e.g., tetracosane) and sodium bicarbonate solution.

-

Extraction: The resulting thioether derivatives of the lignin monomers are extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Derivatization: The hydroxyl groups of the extracted monomers are silylated (e.g., with BSTFA) to increase their volatility for gas chromatography.

-

Analysis: The derivatized products are analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS).[8][10]

-

B. DFRC (Derivatization Followed by Reductive Cleavage)

The DFRC method is another robust technique for cleaving α- and β-aryl ethers in lignin.[11] It provides data analogous to thioacidolysis and is effective for both isolated lignins and whole cell wall materials.

-

Principle: The method involves an initial derivatization with acetyl bromide, which cleaves the ether linkages and brominates the benzylic position, followed by reductive cleavage of the resulting β-bromo ethers with zinc dust.[11]

-

Protocol Outline:

-

Derivatization: The sample (5-10 mg of isolated lignin or ~30 mg of cell wall material) is treated with acetyl bromide in acetic acid at room temperature or 50°C to solubilize the lignin and cleave ether bonds.[7][12]

-

Solvent Removal: The excess reagent and solvent are removed under vacuum.

-

Reductive Cleavage: The residue is dissolved in a dioxane/acetic acid/water mixture, and zinc dust is added to reductively cleave the C-Br bond.[11]

-

Workup & Acetylation: The reaction is worked up, and the products are fully acetylated using acetic anhydride/pyridine.

-

Analysis: The resulting 4-acetoxycinnamyl acetate (B1210297) monomers are quantified by GC-FID and identified by GC-MS.[11][12]

-

General Analytical Workflow

The overall process from plant material to data can be visualized as a multi-step workflow. This involves sample preparation, chemical degradation to release the this compound-derived monomers, and finally, instrumental analysis for identification and quantification.

Biological Significance and Applications

This compound substructures, as integral parts of lignin, are crucial for plant life. Lignin provides mechanical support, facilitates water transport through the xylem, and acts as a physical barrier against pathogens.[1][5]

Beyond their structural role, compounds containing the this compound moiety, often classified as lignans (B1203133), exhibit a wide range of biological activities. Lignans are a diverse group of phenylpropane derivatives found in numerous plants that have garnered significant attention for their pharmacological properties.[13] Studies have demonstrated their potential as antioxidant, anti-inflammatory, antiviral, and anticancer agents.[14][15] The metabolic derivatives of plant lignans, such as enterolactone (B190478) and enterodiol, are known phytoestrogens that may play a role in preventing hormone-dependent cancers and cardiovascular disease.[16] This bioactivity makes this compound-containing compounds and their derivatives promising lead structures for drug development.

Conclusion

This compound substructures are a cornerstone of lignin chemistry and plant biology. Their prevalence, primarily within the β-O-4 aryl ether linkages, defines key properties of the lignin polymer and, by extension, the utility of plant biomass. The methodologies detailed in this guide, particularly thioacidolysis and DFRC, provide robust and reliable means for quantifying these critical substructures. A thorough understanding of the biosynthesis and analysis of this compound units is indispensable for researchers in plant science, biorefining, and natural product chemistry, paving the way for advancements in sustainable materials and novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. The DFRC Method for Lignin Analysis. 4. Lignin Dimers Isolated from DFRC-Degraded Loblolly Pine Wood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. ars.usda.gov [ars.usda.gov]

- 8. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A rapid thioacidolysis method for biomass lignin composition and tricin analysis (Journal Article) | OSTI.GOV [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pyrodata.com [pyrodata.com]

- 13. New lignans and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological Properties of Lignans | Encyclopedia MDPI [encyclopedia.pub]

- 16. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide on the Solubility of Guaiacylglycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guaiacylglycerol, a key lignin (B12514952) model compound, in various organic solvents. This information is critical for researchers in biomass conversion, pharmacology, and drug development for applications ranging from reaction engineering to formulation and biological assays.

Introduction to this compound

This compound, with the chemical structure 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol, is a monomeric compound that represents a significant structural motif in lignin, a complex aromatic polymer found in plant cell walls. Its solubility characteristics are paramount for its extraction, chemical modification, and application in various fields. Understanding its behavior in different organic solvents is a prerequisite for designing efficient processes and formulations.

Qualitative Solubility Profile

Based on available literature, this compound is characterized as a hydrophobic compound. Its solubility in a range of common organic solvents is qualitatively summarized below:

-

High Solubility:

-

Dimethyl Sulfoxide (DMSO)

-

Chloroform

-

Dichloromethane

-

Ethyl acetate

-

Acetone

-

-

Slight Solubility:

-

Ethanol

-

-

Poor Solubility:

-

Water

-

For biological assays, Dimethyl Sulfoxide (DMSO) is the most frequently recommended solvent due to its ability to dissolve this compound and its miscibility with aqueous culture media at low, non-toxic concentrations.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield extensive quantitative data on the solubility of this compound in various organic solvents across a range of temperatures. However, based on a protocol for preparing a 10 mM stock solution of threo-guaiacylglycerol (B1142452) in DMSO, a minimum solubility can be calculated.[1] To prepare a 10 mM solution, 2.1422 mg of threo-guaiacylglycerol (molar mass: 214.22 g/mol ) is dissolved in 1 mL of DMSO.[1] This indicates a solubility of at least 2.1422 mg/mL in DMSO at room temperature.

The absence of a comprehensive public dataset highlights a knowledge gap and an opportunity for further research in this area. The experimental protocols outlined in the subsequent section provide a methodology for systematically determining these crucial solubility parameters.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | ≥ 2.14 | [1] |

| Ethanol | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Chloroform | Data not available | Data not available | |

| Dichloromethane | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available |

Note: The solubility in DMSO is a calculated minimum value based on the preparation of a 10 mM stock solution. Further experimental validation is required to determine the saturation solubility.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in organic solvents. This method is adapted from established procedures for determining the solubility of lignin and other related compounds.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer or shaker

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 2 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) micropipette.

-

To prevent precipitation upon cooling, immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a suitable solvent (in which this compound is highly soluble and which is compatible with the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/L or mg/mL.

-

Repeat the entire procedure for each solvent and at each desired temperature to generate a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: General workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a molecule with both hydroxyl groups (polar) and an aromatic ring (non-polar), its solubility is highest in solvents with compatible polarity. The principle of "like dissolves like" is a key determinant.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship, however, needs to be experimentally determined for this compound in each solvent.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the dissolution of this compound, which has multiple hydroxyl groups capable of forming hydrogen bonds.

-

Molecular Structure: The specific isomer of this compound (e.g., threo vs. erythro) may exhibit slight differences in solubility due to variations in crystal lattice energy and molecular packing.

Conclusion

While qualitative data suggests that this compound is soluble in a range of polar aprotic and some protic organic solvents, there is a notable lack of comprehensive quantitative solubility data in the public domain. This guide provides a framework for understanding the solubility of this compound and a detailed protocol for its experimental determination. The generation of such data is crucial for advancing research and development in fields that utilize this important lignin model compound.

References

Guaiacylglycerol: A Cornerstone in Lignin Valorization for the Modern Biorefinery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lignin (B12514952), the complex aromatic biopolymer, represents a vast and underutilized renewable resource. Its valorization is a critical step towards the economic viability of integrated biorefineries. At the heart of this challenge lies the cleavage of the predominant β-O-4 aryl ether linkages, which releases valuable monomeric phenolic compounds. Guaiacylglycerol and its β-guaiacyl ether are pivotal model compounds for understanding and optimizing this depolymerization process. This technical guide provides a comprehensive overview of the significance of this compound in biorefinery research, detailing its structure, properties, and conversion pathways into value-added chemicals. It offers detailed experimental protocols for its analysis and conversion, presents quantitative data from key studies in a comparative format, and visualizes complex reaction and metabolic pathways to facilitate a deeper understanding of the underlying mechanisms. This document is intended to serve as a vital resource for researchers and professionals dedicated to advancing the field of lignin valorization and developing sustainable chemical production platforms.

Introduction: The Central Role of this compound in Lignin Biorefining

Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. While cellulose and hemicellulose are readily converted into sugars for biofuels and biochemicals, lignin's recalcitrant and complex structure has historically relegated it to low-value applications such as heat generation. However, lignin is the most abundant renewable source of aromatic chemicals on Earth, and its efficient depolymerization is a key goal of modern biorefineries.

The most abundant linkage within the lignin polymer is the β-O-4 aryl ether bond, accounting for over 50% of all linkages in native softwood lignin.[1] this compound-β-guaiacyl ether (GGE) is a dimeric model compound that accurately represents this crucial structural motif.[1] By studying the cleavage of the β-O-4 bond in GGE, researchers can gain fundamental insights into the mechanisms of lignin depolymerization.[1][2] this compound itself is a monomeric compound that can be a product of this cleavage and serves as a platform for further conversion to valuable chemicals.[3]

This guide will delve into the technical details of this compound's role in biorefinery research, covering its chemical properties, analytical techniques for its quantification, and the various catalytic and biological strategies for its conversion into valuable products.

Physicochemical Properties of this compound

This compound is a substituted glycerol (B35011) molecule with a guaiacyl (2-methoxyphenyl) group. Its structure and properties are fundamental to its reactivity and role in biorefinery processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | [4] |

| Molecular Weight | 214.21 g/mol | [4] |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | [4] |

| Boiling Point | 483.7 °C at 760 mmHg | [5] |

| Flash Point | 246.3 °C | [5] |

| Density | 1.383 g/cm³ | [5] |

Experimental Protocols

Accurate and reproducible experimental methods are paramount in biorefinery research. This section provides detailed protocols for the quantification and conversion of this compound and its derivatives.

Quantification of Threo-Guaiacylglycerol (B1142452) using HPLC-MS

This protocol is suitable for the direct quantification of threo-guaiacylglycerol in liquid samples from biodegradation studies or catalytic reactions.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[6]

-

Dilute the filtered sample with the initial mobile phase (e.g., 95:5 water:acetonitrile) to a concentration within the calibration range.[6]

-

Spike the diluted sample with a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).[6]

HPLC-MS Analysis:

-

Column: A C18 reversed-phase column is commonly used.[6]

-

Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[6]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 5-20 µL.